ヘキサ-3-エン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hexenoic acid methyl ester is a natural product found in Annona muricata and Nicotiana tabacum with data available.

科学的研究の応用

分析化学

質量分析法の基準化合物として、ヘキサ-3-エン酸メチルは、複雑な混合物中の類似のエステルの同定と定量に役立ちます 。その特徴的なフラグメントパターンは、スペクトルを比較および解釈するためのベンチマークとして役立ち、環境分析、食品化学、および法科学などの分野で不可欠です。

香料および香料業界

ヘキサ-3-エン酸メチル: は、そのフルーティーでフローラルな香りの特性により、香料および香料業界で用途があります。香料やコロンに目的の香りのプロファイルを付与または強化するために使用できます。 さらに、特にフルーツフレーバーで、食品のフレーバー組成に寄与することができます .

.生物活性

3-Hexenoic acid, methyl ester (also known as methyl (Z)-3-hexenoate) is a fatty acid methyl ester characterized by its unique structure and potential biological activities. This compound is significant in various fields, including food science, fragrance development, and potential therapeutic applications. Understanding its biological activity is crucial for harnessing its benefits in these areas.

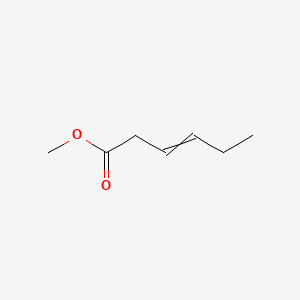

- Chemical Formula : C7H12O2

- Molecular Weight : 128.169 g/mol

- CAS Registry Number : 2396-78-3

- IUPAC Name : methyl (3Z)-hex-3-enoate

Biological Activity Overview

3-Hexenoic acid, methyl ester exhibits several biological activities primarily associated with its role as a flavor and fragrance agent. Its structural properties contribute to its sensory characteristics and potential health benefits.

Flavor and Fragrance Properties

This compound has been noted for its earthy and fruity scent, making it valuable in the flavor and fragrance industry. It is commonly used to enhance the sensory profile of various food products and perfumes .

Antimicrobial Activity

Research indicates that fatty acid methyl esters, including 3-hexenoic acid, methyl ester, possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, suggesting their potential use as natural preservatives in food products .

Study on Flavor Characteristics

A study conducted on the flavor profiles of various food products highlighted the role of 3-hexenoic acid, methyl ester in contributing to the overall aroma. The research utilized gas chromatography to analyze volatile compounds in food matrices, revealing that this ester significantly influences flavor perception .

Antimicrobial Efficacy

In a comparative study of fatty acids, 3-hexenoic acid, methyl ester was tested against common foodborne pathogens. Results demonstrated a notable reduction in bacterial counts when exposed to this compound, indicating its potential as an effective antimicrobial agent .

Data Table: Biological Activities of 3-Hexenoic Acid, Methyl Ester

The biological activity of 3-hexenoic acid, methyl ester can be attributed to its chemical structure, which allows it to interact with biological membranes. Its fatty acid composition may disrupt microbial cell membranes, leading to cell lysis and death.

特性

CAS番号 |

2396-78-3 |

|---|---|

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC名 |

methyl hex-3-enoate |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3 |

InChIキー |

XEAIHUDTEINXFG-UHFFFAOYSA-N |

SMILES |

CCC=CCC(=O)OC |

正規SMILES |

CCC=CCC(=O)OC |

密度 |

0.912-0.922 (20°) |

Key on ui other cas no. |

2396-78-3 |

物理的記述 |

colourless liquid |

ピクトグラム |

Flammable |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methyl trans-3-hexenoate relevant in combustion research?

A: Methyl trans-3-hexenoate serves as a surrogate compound for representing biodiesel components in combustion modeling studies. [, ] This means its behavior under high temperatures and pressures can help researchers understand how actual biodiesel fuels might behave in engines, aiding in the development of more efficient and cleaner-burning engines.

Q2: How is the autoignition of methyl trans-3-hexenoate studied experimentally?

A: Researchers utilize specialized facilities like the University of Michigan's rapid compression facility to study autoignition. [] In these experiments, methyl trans-3-hexenoate is mixed with air and rapidly compressed, simulating the conditions inside an engine cylinder. By measuring the ignition delay times under varying pressures and temperatures, they can develop kinetic models and understand the factors influencing its combustion characteristics.

Q3: What is the significance of developing a detailed reaction mechanism for methyl trans-3-hexenoate?

A: A detailed reaction mechanism outlines the individual chemical reactions and intermediate species involved in the combustion of methyl trans-3-hexenoate. [, ] This information is crucial for accurately predicting fuel behavior in simulations and optimizing engine designs for efficiency and reduced emissions. By comparing experimental data, like ignition delay times and intermediate species measurements, with model predictions, researchers can refine these mechanisms and improve their predictive capabilities.

Q4: How does the molecular structure of methyl trans-3-hexenoate influence its reactivity?

A: The presence of a double bond in methyl trans-3-hexenoate significantly influences its reactivity with radicals like hydroperoxy radicals (HO2). [] This reaction pathway, known as epoxidation, plays a crucial role in the low-temperature oxidation of biodiesel fuels. By studying the kinetics of this reaction using computational chemistry methods, researchers can gain insights into the early stages of biodiesel combustion and its impact on overall engine performance and emissions.

Q5: What are the limitations of using methyl trans-3-hexenoate as a surrogate for biodiesel?

A: While methyl trans-3-hexenoate provides valuable insights into biodiesel combustion, it's essential to acknowledge its limitations. [] Biodiesel is a complex mixture of fatty acid methyl esters, and a single compound cannot fully represent its diverse composition. Therefore, researchers often use surrogate mixtures containing multiple components to capture the overall behavior of biodiesel more accurately.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。